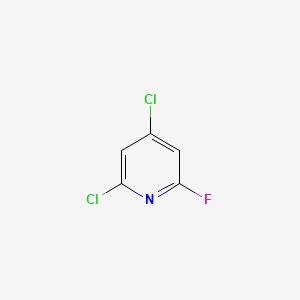

2,4-Dichloro-6-fluoropyridine

描述

Chemical Identity and Structural Characteristics

The molecular formula of 2,4-dichloro-6-fluoropyridine is C₅H₂Cl₂FN , with a molecular weight of 181.98 g/mol . The compound features a pyridine ring substituted at the 2-, 4-, and 6-positions with chlorine and fluorine atoms, respectively. This arrangement creates a sterically hindered and electronically deactivated aromatic system, which influences its reactivity in cross-coupling reactions.

Key Physical Properties:

| Property | Value | Source |

|---|---|---|

| Density | 1.605 g/cm³ (analogous compound) | |

| Boiling Point | ~212°C (estimated) | |

| Solubility | Low in water, soluble in organic solvents |

The presence of fluorine enhances the compound’s lipophilicity, making it suitable for drug design applications where membrane permeability is critical. The chlorine atoms at the 2- and 4-positions further stabilize the ring through inductive effects, reducing susceptibility to electrophilic attack.

Historical Development in Heterocyclic Chemistry

The synthesis of halogenated pyridines gained momentum in the mid-20th century with advancements in aromatic halogenation techniques. Early methods for introducing chlorine and fluorine into pyridine rings relied on harsh conditions, such as the use of POCl₃ for chlorination and HF-pyridine complexes for fluorination. However, these approaches often resulted in low selectivity and yields.

The development of directed ortho-metallation (DoM) in the 1980s revolutionized the functionalization of pyridines. By employing lithium diisopropylamide (LDA) as a base, researchers achieved regioselective deprotonation at the 3-position of pyridine derivatives, enabling precise introduction of halogens at adjacent positions. For this compound, modern synthetic routes typically involve:

- Chlorination of 6-fluoropyridine using Cl₂ or SO₂Cl₂ under controlled conditions.

- Fluorination via halogen exchange reactions with KF in the presence of crown ethers.

These methods have improved yields to >70% while minimizing byproducts, as evidenced by analogous syntheses of 4-amino-3,5-dichloro-2,6-difluoropyridine.

Industrial and Pharmaceutical Relevance

This compound serves as a precursor to herbicides , antiviral agents , and kinase inhibitors . Its utility stems from the ease of displacing chlorine atoms with nucleophiles, enabling rapid diversification of the pyridine core.

Industrial Applications:

- Agrochemicals : The compound is a key intermediate in the synthesis of fluazifop-butyl , a herbicide targeting acetyl-CoA carboxylase in grasses.

- Pharmaceuticals : Derivatives of this compound are explored as JAK2 inhibitors for treating myeloproliferative disorders. The fluorine atom enhances metabolic stability, while chlorines provide steric bulk to optimize target binding.

属性

IUPAC Name |

2,4-dichloro-6-fluoropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2FN/c6-3-1-4(7)9-5(8)2-3/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHVCIAJJUKTBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1F)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nucleophilic Fluorination of Polychloropyridines

A common approach involves substituting chlorine atoms with fluorine in polychloropyridine precursors. For example, 2,4,6-trichloropyridine undergoes selective fluorination at the 6-position using potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or sulfolane. Key parameters include:

-

Temperature : 180–190°C to activate KF while minimizing solvent decomposition.

-

Stoichiometry : A 10–15% molar excess of KF ensures complete substitution without over-fluorination.

-

Solvent purity : DMSO must contain <0.5 g of water per 100 g to prevent hydrolysis.

Under these conditions, yields of 70–80% are achievable, with minor by-products like 2,4-difluoro-6-chloropyridine (<5%).

Table 1: Optimization of Fluorination Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 185–188°C | Maximizes reaction rate |

| KF:PCl ratio | 1.1:1 | Balances cost and conversion |

| Stirring rate | ≥300 rpm | Enhances mass transfer |

Directed Ortho-Metalation (DoM) Strategies

Sequential Halogenation via Lithiation

This method introduces chlorine and fluorine atoms through directed metalation:

-

Lithiation : Treat 2-chloro-6-fluoropyridine with lithium diisopropylamide (LDA) at -78°C to deprotonate the 4-position.

-

Chlorination : Quench with hexachloroethane to install the second chlorine.

Advantages :

-

High regioselectivity (>90%).

-

Compatibility with sensitive functional groups.

Limitations :

-

Requires cryogenic conditions.

-

Low scalability due to moisture sensitivity.

Diazotization and Schiemann Reaction

Amino-to-Fluoro Conversion

Starting from 2,4-dichloro-6-aminopyridine:

-

Diazotization : React with sodium nitrite (NaNO₂) in hydrochloric acid at 0–5°C.

-

Fluorination : Treat the diazonium salt with hydrofluoric acid (HF) or tetrafluoroboric acid (HBF₄).

Yield : 60–65% after purification by vacuum distillation.

By-products :

-

2,4-dichloropyridine (5–10%) from incomplete fluorination.

-

Tar formation due to diazonium instability.

Catalytic Vapor-Phase Halogenation

Continuous-Flow Fluorination

In industrial settings, 2,4-dichloropyridine reacts with hydrogen fluoride (HF) over a chromium oxide catalyst at 300–350°C. This gas-phase method offers:

-

Safety considerations : Corrosion-resistant nickel alloys required for HF handling.

Comparison of Synthetic Routes

Table 2: Method Efficacy and Limitations

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Halogen exchange | 75 | 98 | High | $$ |

| Directed metalation | 90 | 99 | Low | $$$$ |

| Diazotization | 65 | 95 | Medium | $$ |

| Vapor-phase | 85 | 97 | Very high | $$$ |

Challenges and Mitigation Strategies

By-Product Formation

化学反应分析

Types of Reactions

2,4-Dichloro-6-fluoropyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form pyridine N-oxides.

Reduction: Reduction reactions can convert the compound into partially or fully hydrogenated derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products Formed

Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.

Oxidation: Pyridine N-oxides are the primary products.

Reduction: Hydrogenated pyridine derivatives are formed.

科学研究应用

Chemical Synthesis

Building Block for Organic Synthesis

2,4-Dichloro-6-fluoropyridine serves as an essential intermediate in the synthesis of various biologically active compounds. Its structure allows for the introduction of functional groups through electrophilic substitution reactions. This property makes it a valuable building block in the development of pharmaceuticals and agrochemicals.

Table 1: Key Synthetic Reactions Involving this compound

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, compounds synthesized from this pyridine derivative have shown effectiveness against various bacterial strains.

Case Study: Antimicrobial Properties

A study demonstrated that a derivative of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics, indicating potential for development as a new antimicrobial agent .

Agrochemical Applications

Insecticide Development

this compound has been utilized in the synthesis of insecticides due to its ability to inhibit chitin synthesis in insects. This characteristic is particularly useful in agricultural applications for pest control.

Table 2: Insecticides Derived from this compound

| Insecticide Name | Target Pests | Mechanism of Action | Reference |

|---|---|---|---|

| Hexaflumuron | Bollworm | Chitin synthesis inhibition | |

| Pyriproxyfen | Whiteflies | Growth regulator |

Research and Development

Novel Compounds and Derivatives

Ongoing research focuses on modifying the structure of this compound to enhance its biological activity and reduce toxicity. For example, studies have explored the synthesis of fluorinated derivatives that exhibit improved efficacy against resistant microbial strains.

Case Study: Development of Fluorinated Derivatives

Researchers synthesized a series of fluorinated derivatives based on this compound and evaluated their activity against resistant strains of bacteria. The results indicated that certain derivatives had enhanced potency compared to the parent compound, suggesting potential for further development into therapeutic agents .

作用机制

The mechanism of action of 2,4-Dichloro-6-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

相似化合物的比较

Key Observations:

Substituent Position and Reactivity :

- The 2,4-dichloro-6-fluoro substitution in the target compound creates a sterically hindered and electron-deficient pyridine ring, favoring nucleophilic aromatic substitution (e.g., with amines or alkoxides) .

- In contrast, 2,6-dichloro-4-CF₃ pyridine () exhibits enhanced stability and resistance to hydrolysis due to the strong electron-withdrawing CF₃ group, making it suitable for harsh reaction conditions .

Functional Group Impact :

- Methyl groups (e.g., in 4-chloro-5-fluoro-2-methylpyridine) increase lipophilicity, which can improve membrane permeability in drug candidates .

- Boronic acid substituents (e.g., 2,6-difluoropyridine-4-boronic acid) enable participation in Suzuki-Miyaura couplings, a feature absent in the target compound .

Fused-Ring Systems :

- Compounds like 4-chloro-6-fluoropyrido[3,2-d]pyrimidine () demonstrate expanded π-conjugation and planar structures, which are critical for binding to biological targets such as kinases .

生物活性

2,4-Dichloro-6-fluoropyridine is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. Its unique molecular structure, characterized by the presence of chlorine and fluorine substituents, enhances its reactivity and biological activity. This article explores the biological activities, mechanisms of action, and applications of this compound, supported by relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is CHClFN. The compound features two chlorine atoms at the 2 and 4 positions and a fluorine atom at the 6 position of the pyridine ring. This configuration contributes to its lipophilicity, which is crucial for its absorption and distribution in biological systems.

The primary mechanism of action for this compound involves its interaction with protein kinases. These enzymes play a pivotal role in cellular signaling pathways that regulate cell growth, differentiation, and metabolism. The compound exhibits inhibitory effects on various kinases, including:

- Tyrosine Kinase

- Extracellular Regulated Protein Kinases (ERK)

- Phosphatidylinositol-3 Kinase (PI3K)

- Mammalian Target of Rapamycin (mTOR)

- Cyclin-dependent Kinase (CDK)

By inhibiting these kinases, this compound can modulate critical cellular processes such as apoptosis and cell cycle progression.

Anticancer Properties

Research indicates that this compound has significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by altering gene expression related to cell survival and death. For instance, studies demonstrated that treatment with this compound resulted in upregulation of pro-apoptotic genes while downregulating anti-apoptotic genes.

Case Study: Inhibition of Tumor Growth

In in vivo studies using animal models, administration of this compound at specific doses led to a marked reduction in tumor size compared to control groups. The compound's ability to inhibit kinase activity was directly correlated with reduced tumor proliferation rates.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Research has shown that derivatives of this compound exhibit significant antibacterial effects against various pathogens. For example, a derivative known as 2,4-dichloro-N'-(6-fluoropyridin-2-yl)benzohydrazide demonstrated potent antimicrobial activity in laboratory assays.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics due to its lipophilic nature. Studies indicate that the compound remains stable under physiological conditions but may degrade over time, impacting its long-term efficacy.

Dosage Effects

The biological effects of this compound are dose-dependent. At lower concentrations, it may exhibit therapeutic effects such as enhanced apoptosis in cancer cells or modulation of immune responses. Conversely, higher doses can lead to cytotoxicity in non-target cells .

Summary Table: Biological Activities of this compound

| Biological Activity | Mechanism | Effects Observed |

|---|---|---|

| Anticancer | Inhibition of protein kinases | Induction of apoptosis; reduced tumor growth |

| Antimicrobial | Disruption of bacterial cell function | Inhibition of pathogen growth |

| Immune Modulation | Altered signaling pathways | Enhanced immune response |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。